3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown antimicrobial activity . Therefore, it is possible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on its structural similarity to other aminothiazole compounds, it may interact with its targets through a chelation phenomenon . This interaction could alter the normal function of the target, leading to the observed effects.
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial and antioxidant activity , suggesting that they may interfere with the biochemical pathways involved in microbial growth and oxidative stress.
Result of Action
Similar compounds have shown antimicrobial and antioxidant activity , suggesting that this compound may also have these effects. This could result in the inhibition of microbial growth and the neutralization of harmful free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization with thioamide or carbon dioxide . The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens or nitrating agents in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazoles or benzothiazoles, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been studied for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Known for its anti-inflammatory and analgesic activities.
2,4-Disubstituted thiazoles: Exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Properties
IUPAC Name |
3-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c1-25-12-6-7-14-17(9-12)28-20(21-14)23-19-22-15(10-27-19)13-8-11-4-2-3-5-16(11)26-18(13)24/h2-10H,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPVCTSZKJIGNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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